molecular formula C9H18 B3056729 4,6-Dimethyl-1-heptene CAS No. 7379-69-3

4,6-Dimethyl-1-heptene

Cat. No.: B3056729
CAS No.: 7379-69-3
M. Wt: 126.24 g/mol
InChI Key: FSWNZCWHTXTQBY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,6-Dimethyl-1-heptene can be achieved through several methods. One common approach involves the alkylation of 4,6-dimethylheptane with a suitable alkyl halide under the presence of a strong base. Another method includes the dehydrohalogenation of 4,6-dimethyl-1-heptanol using a strong acid or base to form the desired alkene . Industrial production methods often involve catalytic processes that ensure high yield and purity of the compound.

Chemical Reactions Analysis

4,6-Dimethyl-1-heptene undergoes various chemical reactions typical of alkenes. These include:

Common reagents used in these reactions include hydrogen gas, halogens, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Dimethyl-1-heptene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1-heptene in chemical reactions involves the interaction of the double bond with various reagents. The molecular targets include the pi electrons of the double bond, which can participate in electrophilic addition reactions. Pathways involved in its reactivity include the formation of carbocation intermediates during halogenation and hydrogenation processes .

Comparison with Similar Compounds

4,6-Dimethyl-1-heptene can be compared with other similar alkenes such as 4,4-dimethyl-1-heptene and 4,6-dimethyl-2-heptene. These compounds share structural similarities but differ in the position of the double bond and the arrangement of methyl groups. The unique positioning of the double bond in this compound imparts distinct reactivity and physical properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

4,6-dimethylhept-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-5-6-9(4)7-8(2)3/h5,8-9H,1,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWNZCWHTXTQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540820
Record name 4,6-Dimethylhept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7379-69-3
Record name 4,6-Dimethylhept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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